molecular formula C6H6AsClO3 B1596194 4-Chlorophenylarsonic acid CAS No. 5440-04-0

4-Chlorophenylarsonic acid

Cat. No.: B1596194
CAS No.: 5440-04-0
M. Wt: 236.48 g/mol
InChI Key: OAKWMQGNBGGJGT-UHFFFAOYSA-N
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Description

4-Chlorophenylarsonic acid: is an organoarsenic compound with the molecular formula C6H6AsClO3 . It is characterized by the presence of a chlorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is known for its applications in various fields, including agriculture and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenylarsonic acid can be synthesized through the reaction of 4-chlorophenylmagnesium bromide with arsenic trioxide in the presence of hydrochloric acid . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylarsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorophenylarsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately resulting in the compound’s biological effects. The molecular targets include enzymes involved in cellular respiration and metabolic pathways .

Comparison with Similar Compounds

  • 4-Bromophenylarsonic acid
  • 4-Iodophenylarsonic acid
  • 4-Methylphenylarsonic acid

Comparison: 4-Chlorophenylarsonic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs. For instance, the chlorine atom enhances the compound’s reactivity in substitution reactions compared to the bromine or iodine analogs. Additionally, the presence of the chlorine atom affects the compound’s biological activity, making it more effective in certain applications .

Properties

IUPAC Name

(4-chlorophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6AsClO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKWMQGNBGGJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202787
Record name 4-Chlorophenylarsonic acid
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Molecular Weight

236.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-04-0
Record name As-(4-Chlorophenyl)arsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5440-04-0
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Record name 4-Chlorophenylarsonic acid
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Record name 4-Chlorophenylarsonic acid
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Record name 4-Chlorophenylarsonic acid
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Record name 4-chlorophenylarsonic acid
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Record name 4-CHLOROPHENYLARSONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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